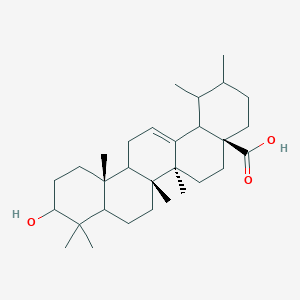
Prunol;Urson;Malol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is naturally found in the epicuticular waxes of apples and widely distributed in the peels of various fruits, herbs, and spices such as rosemary and thyme . This compound has garnered significant attention due to its potential biochemical effects and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prunol can be synthesized through various chemical routes. One common method involves the extraction from natural sources such as apple peels, rosemary, and thyme . The extraction process typically involves solvent extraction followed by purification steps like crystallization or chromatography.
Industrial Production Methods
Industrial production of Prunol often involves large-scale extraction from plant materials. The process includes grinding the plant material, solvent extraction, and subsequent purification to isolate the compound . Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Prunol undergoes several types of chemical reactions, including:
Oxidation: Prunol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Prunol into its reduced forms.
Substitution: Various substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are commonly employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Prunol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more potent bioactive derivatives.
Biology: Studied for its potential effects on cell proliferation and apoptosis.
Medicine: Investigated for its anti-tumor, anti-inflammatory, and antioxidant properties.
Industry: Utilized in cosmetic formulations for its skin barrier function and anti-aging effects.
Wirkmechanismus
Prunol exerts its effects through various molecular targets and pathways:
Inhibition of STAT3 Activation: Prunol inhibits the STAT3 activation pathway, reducing cancer cell proliferation.
Induction of Apoptosis: It induces apoptosis in cancer cells by downregulating B-cell lymphoma 2 (Bcl-2) and upregulating Bcl-2-associated X protein.
AMPKα Phosphorylation: Prunol induces phosphorylation of AMP-activated protein kinase alpha (AMPKα), affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Prunol is structurally related to other pentacyclic triterpenoids such as oleanolic acid and betulinic acid . Compared to these compounds, Prunol has unique properties, including its specific molecular targets and pathways, making it a valuable compound for various applications.
Similar Compounds
Oleanolic Acid: Another pentacyclic triterpenoid with similar anti-inflammatory and anti-tumor properties.
Betulinic Acid: Known for its anti-cancer and anti-HIV activities.
Prunol’s unique combination of biochemical effects and applications makes it a compound of significant interest in scientific research and industry.
Eigenschaften
Molekularformel |
C30H48O3 |
|---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
(4aS,6aS,6bR,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18?,19?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
WCGUUGGRBIKTOS-YKKLBAJLSA-N |
Isomerische SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




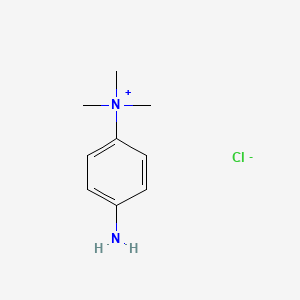




![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
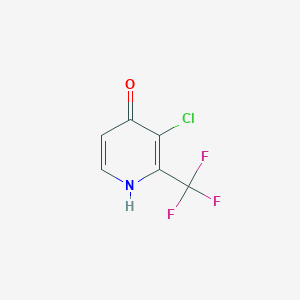


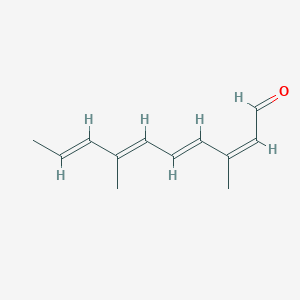
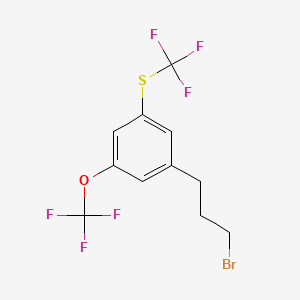
![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
